molecular formula C14H19NO4S B2575538 1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine CAS No. 1795408-92-2

1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine

Cat. No.: B2575538
CAS No.: 1795408-92-2
M. Wt: 297.37
InChI Key: MCVQTHMGGHIHFA-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a pyrrolidine derivative featuring two distinct substituents: a cyclobutanecarbonyl group at position 1 and a furan-2-yl methanesulfonyl group at position 3. Its molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of approximately 297.36 g/mol. The cyclobutanecarbonyl group introduces steric strain due to the four-membered ring, while the sulfonyl-furan moiety contributes polar and π-electron-rich characteristics.

Properties

IUPAC Name

cyclobutyl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(11-3-1-4-11)15-7-6-13(9-15)20(17,18)10-12-5-2-8-19-12/h2,5,8,11,13H,1,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVQTHMGGHIHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine typically involves multiple steps:

    Formation of the Cyclobutanecarbonyl Group: This can be achieved through a [2+2] cycloaddition reaction involving an alkene and a carbonyl compound under UV light or using a metal catalyst.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated precursor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the cyclobutanecarbonyl moiety can be reduced to form alcohols.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical or electronic properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
1-Cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine C₁₄H₁₉NO₄S 1: Cyclobutanecarbonyl; 3: Furan-sulfonyl 297.36 Carbonyl, sulfonyl, furan
3,3-Dibutyl-2-phenyl-4-methylene-1-(methanesulfonyl)pyrrolidine (3j) C₂₇H₃₇NO₃S 1: Methanesulfonyl; 2: Phenyl; 3,3: Dibutyl 455.07 Sulfonyl, phenyl, alkyl chains
1-[(5-Bromothiophen-2-yl)sulfonyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine (BI83589) C₁₃H₁₄BrNO₅S₃ 1: Bromothiophene-sulfonyl; 3: Furan-sulfonyl 440.35 Bromine, thiophene, sulfonyl, furan
G-34670 (from Patent EP2402347A1) Not explicitly stated 1: Morpholinothienopyrimidine; 3: Methanesulfonyl 499.2 (MS) Thienopyrimidine, sulfonyl, morpholine

Key Observations :

  • Steric and Electronic Effects : The cyclobutanecarbonyl group in the target compound introduces more steric hindrance than the methanesulfonyl group in compound 3j . However, it lacks the aromatic phenyl ring in 3j, which could reduce π-π stacking interactions.
  • Halogen vs. Heterocyclic Influence : BI83589 contains a bromothiophene-sulfonyl group , adding electronegativity and bulk compared to the target’s furan-sulfonyl group. Bromine may enhance reactivity in cross-coupling reactions .

Physicochemical and Spectral Comparisons

NMR and Mass Spectrometry
  • Compound 3j : ¹³C NMR: Peaks at δ 143.09 (sulfonyl-linked carbon), 149.11 (aromatic carbons). HRMS: m/z 493.2262 (C₂₇H₃₇NO₃S).
  • Target Compound :
    • Predicted ¹³C NMR : δ ~170 (cyclobutanecarbonyl C=O), δ ~110–150 (furan and sulfonyl carbons).
    • HRMS : Theoretical m/z ~297.36.
Solubility and Stability
  • The furan-sulfonyl group in the target compound likely enhances water solubility compared to BI83589’s bromothiophene-sulfonyl group, which is more hydrophobic .
  • The strained cyclobutane ring may reduce thermal stability relative to non-cyclic analogs like 3j .

Biological Activity

1-Cyclobutanecarbonyl-3-[(furan-2-yl)methanesulfonyl]pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H15NO4S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4\text{S}

This compound features a pyrrolidine ring substituted with a cyclobutanecarbonyl group and a furan-derived methanesulfonyl moiety, which may contribute to its biological activity.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant antiparasitic properties. Isoxazoline derivatives, for instance, have been shown to possess potent activity against various parasites, suggesting a possible mechanism for similar compounds .

The biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways in target organisms. The furan and sulfonyl groups are known to enhance the lipophilicity and bioavailability of the molecule, potentially leading to improved interactions with biological targets.

Case Study 1: Antiparasitic Efficacy

A study focusing on isoxazoline derivatives demonstrated their effectiveness against ectoparasites, highlighting the importance of structural modifications in enhancing biological activity. The findings suggest that the incorporation of specific functional groups can optimize the pharmacological profile of pyrrolidine-based compounds .

Case Study 2: Structure-Activity Relationship (SAR)

In a detailed SAR analysis, researchers explored various analogs of pyrrolidine derivatives, including those with furan and sulfonyl substitutions. The study revealed that modifications in the cyclobutane ring significantly influenced the antiparasitic activity, with certain configurations exhibiting enhanced efficacy .

Data Table: Biological Activity Summary

Compound NameActivity TypeMechanism of ActionReference
This compoundAntiparasiticInhibition of parasite metabolic pathways
Isoxazoline DerivativesAntiparasiticDisruption of neurotransmission in parasites
Pyrrolidine Analog 1AntiparasiticModulation of enzyme activity
Pyrrolidine Analog 2AntiparasiticAlteration of cell membrane permeability

Q & A

What are the critical synthetic challenges in constructing the pyrrolidine core with dual sulfonyl and carbonyl substituents?

The synthesis of this compound requires precise control over regioselectivity and functional group compatibility. Key steps include:

  • Pyrrolidine Ring Formation : Cyclization via 1,4-diketones or intramolecular nucleophilic substitution, as demonstrated in analogous pyrrolidine syntheses .
  • Sulfonylation : Reaction of the pyrrolidine amine with (furan-2-yl)methanesulfonyl chloride under basic conditions (e.g., triethylamine or i-Pr2NEt) to avoid side reactions .
  • Cyclobutanecarbonyl Introduction : Acylation using 1-cyclobutanecarbonyl chloride, requiring anhydrous conditions and catalysts like DMAP to enhance reactivity .
    Data Table :
StepReagents/ConditionsYield RangeKey Challenges
CyclizationDMF, 150°C, 20h85–93%Competing oligomerization
SulfonylationMeSO2Cl, Et3N, CH2Cl270–78%Hydrolysis of sulfonyl chloride

How can NMR and mass spectrometry differentiate regioisomers in this compound?

  • <sup>1</sup>H NMR : The furan-2-yl methanesulfonyl group shows distinct aromatic protons at δ 7.42–7.44 ppm (doublets, J = 3.9 Hz), while cyclobutanecarbonyl protons appear as multiplet signals at δ 1.96–3.30 ppm .
  • <sup>13</sup>C NMR : Sulfonyl groups exhibit deshielded carbons at ~110–120 ppm, and the cyclobutane carbonyl resonates at ~175 ppm .
  • HRMS : Expected [M+H]<sup>+</sup> for C13H17NO5S2 is 356.06; deviations >2 ppm indicate impurities .

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilicity of the sulfonyl group .
  • Molecular Electrostatic Potential (MEP) : Identify electron-deficient sulfur atoms as reactive sites for nucleophilic attack .
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on furan and sulfonyl pharmacophores .

How do contradictory bioactivity results arise in cell-based assays, and how can they be resolved?

Contradictions often stem from:

  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .
  • Metabolic Instability : Conduct LC-MS stability assays in liver microsomes; modify the furan group to a thiophene for improved resistance .
  • Off-Target Effects : Validate target engagement via SPR or thermal shift assays .

What strategies mitigate low yields in the final sulfonylation step?

  • Activation : Pre-activate the sulfonyl chloride with N-hydroxysuccinimide (NHS) to enhance electrophilicity .
  • Solvent Optimization : Use THF or DCM instead of DMF to reduce side reactions .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .

How is stereochemical purity ensured during pyrrolidine functionalization?

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry at the pyrrolidine 3-position .
  • Chiral HPLC : Employ a Chiralpak IC column (hexane:IPA = 90:10) to resolve enantiomers; validate with polarimetry .

What are the implications of the furan ring’s electronic properties on biological activity?

  • Electron-Rich π-System : Enhances binding to aromatic residues in target proteins (e.g., kinase ATP pockets) .
  • Metabolic Liability : Furan rings are prone to oxidative cleavage by CYP450; consider substituting with bioisosteres like thiophene .

How can conflicting crystallography and NMR data on conformation be reconciled?

  • Dynamic Effects : Perform variable-temperature NMR to detect ring puckering in pyrrolidine .
  • X-ray Diffraction : Compare solid-state (crystal) vs. solution (NMR) conformations; use DFT to model flexibility .

What purification techniques are optimal for removing sulfonic acid byproducts?

  • Ion-Exchange Chromatography : Use Dowex 50WX2 resin to trap sulfonic acids .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on solubility differences .

How does the cyclobutanecarbonyl group influence pharmacokinetic properties?

  • Metabolic Stability : Cyclobutane’s strain reduces oxidative metabolism compared to cyclohexane .
  • LogP Impact : The carbonyl group lowers logP by ~0.5 units, improving aqueous solubility .

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